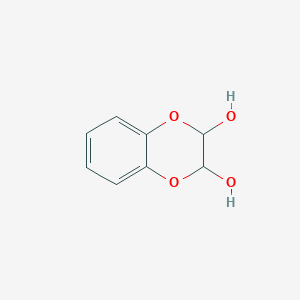

2,3-Dihydro-1,4-benzodioxine-2,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-2,3-diol is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . It is characterized by a six-membered ring fused with a benzene ring and an oxygen bridge . The molecular formula is C8H8O2 and the molecular weight is 136.1479 .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2,3-diol involves the introduction of a new chiral center during the synthetic pathway . The configuration of the two diastereomers is assigned by means of molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-2,3-diol is determined by its IUPAC Standard InChI: InChI=1S/C8H8O2/c1-2-4-8-7 (3-1)9-5-6-10-8/h1-4H,5-6H2 . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner . This has led to the exploration of diverse chemical derivatives and analogs to fine-tune the pharmacological properties of compounds containing this motif .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-2,3-diol are determined by its molecular structure. It has a molecular weight of 136.1479 .Mechanism of Action

Future Directions

The future directions of 2,3-Dihydro-1,4-benzodioxine-2,3-diol research involve the exploration of diverse chemical derivatives and analogs to fine-tune the pharmacological properties of compounds containing this motif . This process is so important that subtle changes in molecular structure could drastically impact the efficacy, safety, and pharmacokinetics of a compound .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKPADVJDHHVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(C(O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392143 |

Source

|

| Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-2,3-diol | |

CAS RN |

28993-44-4 |

Source

|

| Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)